molecular formula C15H18N4O3S B2601209 N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)pyridine-3-sulfonamide CAS No. 2034580-21-5

N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)pyridine-3-sulfonamide

Cat. No. B2601209
CAS RN: 2034580-21-5
M. Wt: 334.39
InChI Key: VRKXTBIPTQDVCI-JOCQHMNTSA-N
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Description

N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)pyridine-3-sulfonamide, also known as PZQ, is a chemical compound that has been extensively studied for its potential use in treating various diseases. This compound was first synthesized in the 1990s and has since been the subject of numerous scientific studies. In

Scientific Research Applications

Antibacterial Activity

Research on heterocyclic compounds containing a sulfonamido moiety, such as N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)pyridine-3-sulfonamide, has demonstrated promising antibacterial properties. The synthesis of novel heterocyclic compounds aimed at exploring their potential as antibacterial agents has shown that specific sulfonamide-containing compounds possess high antibacterial activities. This exploration includes the design and evaluation of pyridines and their derivatives as antimicrobial agents, highlighting the significant role of the sulfonamide group in enhancing antibacterial efficacy (Azab, Youssef, & El-Bordany, 2013); (El‐Sayed, Moustafa, & El-Torky, 2017).

Synthesis of Heterocyclic Sulfonamides

The compound and its derivatives have been utilized in the synthesis of heterocyclic sulfonamides, showcasing a method for generating a variety of sulfonyl chlorides, fluorides, and sulfonamides. This synthetic pathway is instrumental in the development of compounds for potential medical applications, including the creation of pyrazole-4-sulfonamides through a parallel medicinal chemistry protocol (Tucker, Chenard, & Young, 2015).

COX-2 Inhibition for Anti-inflammatory Applications

The compound has shown potential in the realm of cyclooxygenase-2 (COX-2) inhibition, which is crucial for the development of anti-inflammatory drugs. Extensive research into sulfonamide-containing 1,5-diarylpyrazole derivatives has identified potent and selective inhibitors of COX-2, leading to the development of notable anti-inflammatory drugs such as celecoxib (Penning et al., 1997).

Sulfonamide Hybrids with Varied Biological Activities

Sulfonamides form a critical class of drugs with a wide range of pharmacological effects. The development of sulfonamide hybrids, by combining sulfonamides with various organic compounds, has led to a considerable array of compounds with antibacterial, antitumor, and anti-neuropathic pain activities. These hybrids demonstrate the versatility and potential of sulfonamide compounds in therapeutic applications (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).

Herbicidal Activity

Exploration into substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, a category to which N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)pyridine-3-sulfonamide belongs, has unveiled excellent herbicidal activity. These compounds, synthesized through specific condensation reactions, exhibit efficacy in controlling a broad spectrum of vegetation at low application rates, showcasing the agricultural applications of such chemical entities (Moran, 2003).

properties

IUPAC Name

N-(4-pyrazin-2-yloxycyclohexyl)pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S/c20-23(21,14-2-1-7-16-10-14)19-12-3-5-13(6-4-12)22-15-11-17-8-9-18-15/h1-2,7-13,19H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRKXTBIPTQDVCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NS(=O)(=O)C2=CN=CC=C2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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